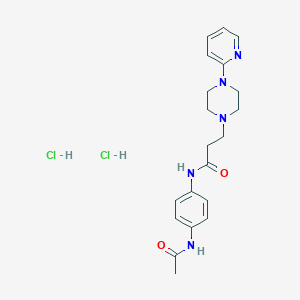
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is primarily used in the treatment of cancer and autoimmune diseases.
Mechanism Of Action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a critical enzyme involved in the activation of B cells and T cells. By inhibiting BTK, TAK-659 can prevent the activation of these cells and reduce the production of inflammatory cytokines. This mechanism of action makes TAK-659 a promising drug candidate for the treatment of cancer and autoimmune diseases.
Biochemical And Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 can induce apoptosis by activating the caspase pathway. It can also inhibit the proliferation of cancer cells by blocking the cell cycle. In autoimmune diseases, TAK-659 can inhibit the production of inflammatory cytokines, which can reduce the severity of the disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of TAK-659 is its specificity for BTK, which makes it a promising drug candidate for the treatment of cancer and autoimmune diseases. However, TAK-659 also has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some applications.
Future Directions
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of hematological malignancies, such as leukemia and lymphoma. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for these indications. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has shown efficacy in preclinical studies and is currently undergoing clinical trials for these indications as well. Additionally, there is potential for the development of TAK-659 analogs with improved solubility and half-life, which could enhance its efficacy in vivo.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-chloropyridine with p-aminobenzoic acid to form 4-(2-pyridinyl)benzoic acid. This compound is then reacted with N-(tert-butoxycarbonyl)piperazine to form N-(tert-butoxycarbonyl)-4-(2-pyridinyl)benzamide. The final step involves the removal of the tert-butoxycarbonyl group and the acetylation of the amine group to form 1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In cancer, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In autoimmune diseases, TAK-659 has been shown to inhibit the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.
properties
CAS RN |
104373-82-2 |
|---|---|
Product Name |
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride |
Molecular Formula |
C20H27Cl2N5O2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C20H25N5O2.2ClH/c1-16(26)22-17-5-7-18(8-6-17)23-20(27)9-11-24-12-14-25(15-13-24)19-4-2-3-10-21-19;;/h2-8,10H,9,11-15H2,1H3,(H,22,26)(H,23,27);2*1H |
InChI Key |
SYCHGUBTKLLGNT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Other CAS RN |
104373-82-2 |
synonyms |
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, d ihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



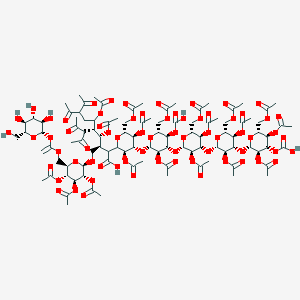
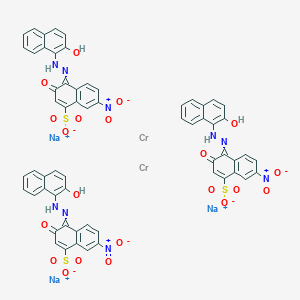
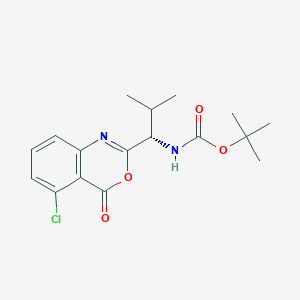
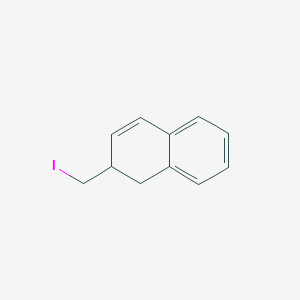
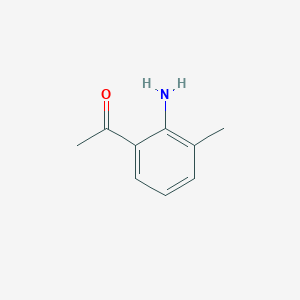
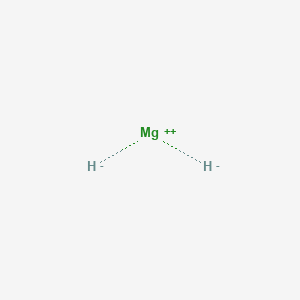
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
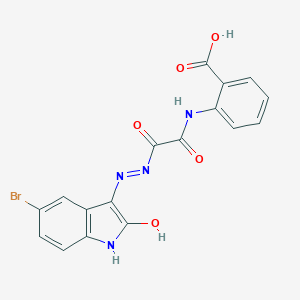
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
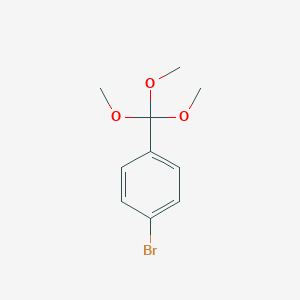
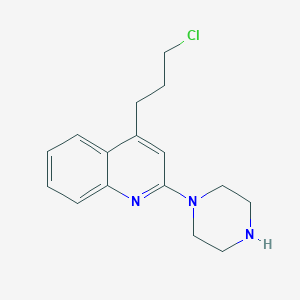
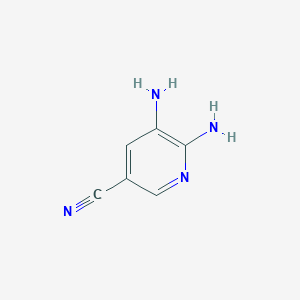
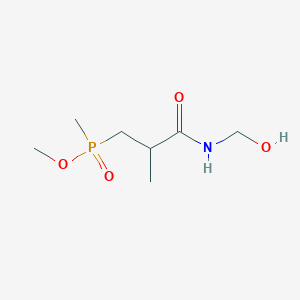
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)